Secorapamycin sodium

Catalog No.
S003092
CAS No.
148554-65-8
M.F
C51H78NNaO13
M. Wt
936.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Secorapamycin sodium

CAS Number

148554-65-8

Product Name

Secorapamycin sodium

IUPAC Name

sodium (2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate

Molecular Formula

C51H78NNaO13

Molecular Weight

936.2 g/mol

InChI

InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/b13-11+,16-12+,23-19+,33-17+,36-28+;/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-;/m1./s1

InChI Key

DNMSBJYMPJMFNS-OWGFPTNRSA-M

SMILES

Array

Synonyms

[2R-[2α,2(S*),3α,6β[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,7R*,19E,21R*,22(1S*,3R*,4R*)]]]-1-[oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-m

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+]

Isomeric SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)[O-])O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC.[Na+]

Rapamycin is a natural macrolide immunosuppressant that activates mTORC1. Seco Rapamycin (sodium salt) is a nonenzyme-dependent degradation product of rapamycin resulting from ester hydration followed by dehydration. It has less than 4% of the potency of rapamycin in a thymocyte proliferation assay. Rapamycin quickly degrades to two ring-opened products, including seco rapamycin, in the cytoplasm or in homogenates of Caco-2 cells. Like rapamycin, seco rapamycin is secreted from cells by P-glycoprotein and metabolized to a common dihydro species. While seco rapamycin poorly activates mTOR, it mimics rapamycin in its ability to inhibit the proteasome.
Seco-rapamycin is the first in vivo open-ring metabolite of rapamycin that does not affect mTOR, inhibit the ChT-L (D) (IC50>20 μM)and PGPH (E) (IC50=6.45 ± 0.78 μM) peptidases, and activate the T-L (F) peptidase. IC50 value: 6.45 ± 0.78 uMTarget: PGPH (E)in vitro: The efficiency of inhibition or activation by Seco-rapamycin is lower than that by Rapamycin, but still only 5 μM of the former is sufficient to induce nearly a 50% inhibition of the postacidic cleavages or almost a 2-fold activation of postbasic (T-L) cleavages.

Secorapamycin sodium (CAS 148554-65-8) is the sodium salt of the primary non-enzymatic, ring-opened degradation product of the macrolide immunosuppressant rapamycin (sirolimus). Formed via ester hydration followed by dehydration, this compound serves as a critical analytical reference standard and metabolic tracer in pharmaceutical quality control and pharmacokinetic profiling . While structurally related to its parent compound, the cleavage of the macrolide ring fundamentally alters its pharmacological profile, making it a highly specific tool for distinguishing active drug concentrations from inactive degradation products in complex biological and formulation matrices .

Attempting to substitute secorapamycin sodium with the parent API (rapamycin) or generic macrolide analogs compromises both analytical method validation and mechanistic biological assays. In stability-indicating assays, secorapamycin is strictly required to accurately quantify the primary degradation pathway of rapamycin formulations, a regulatory requirement for drug product release. Furthermore, substituting the free acid form of secorapamycin for the sodium salt introduces variability in aqueous solubility and handling stability, directly impacting the reproducibility of in vitro cellular assays and pharmacokinetic modeling .

mTOR Inhibition and Immunosuppressive Potency

The intact macrolide ring of rapamycin is essential for forming the ternary complex with FKBP12 and mTOR. Consequently, the ring-opened secorapamycin exhibits less than 4% of the potency of rapamycin in thymocyte proliferation assays . This profound loss of activity confirms its status as a biologically inactive degradation product regarding the mTOR pathway .

Evidence DimensionmTOR-mediated thymocyte proliferation inhibition
Target Compound DataSecorapamycin sodium (<4% relative potency)
Comparator Or BaselineRapamycin (100% baseline potency)
Quantified Difference>96% reduction in immunosuppressive potency
ConditionsIn vitro thymocyte proliferation assay

Validates secorapamycin as an essential negative structural control in mTOR-dependent assays and confirms its safety profile as an inactive formulation degradant.

Proteasome Inhibition Retention

Despite losing its ability to inhibit mTOR, secorapamycin mimics the parent compound rapamycin in its capacity to allosterically inhibit the proteasome. This divergence in activity allows researchers to isolate proteasome-inhibitory effects from mTOR-driven cellular responses.

Evidence DimensionProteasome inhibition capability
Target Compound DataSecorapamycin sodium (Retains proteasome inhibition)
Comparator Or BaselineRapamycin (Retains proteasome inhibition but also inhibits mTOR)
Quantified DifferenceComparable proteasome inhibition with decoupled mTOR activity
ConditionsIn vitro proteasome activity assays

Enables researchers to decouple the proteasome-inhibitory effects of rapamycin-like structures from their potent mTORC1-mediated immunosuppressive effects.

Aqueous Solubility and Formulation Stability

At equivalent molar concentrations, the free acid and salt forms of secorapamycin exhibit comparable biological activity; however, the sodium salt form provides enhanced water solubility and stability . This translates to more reliable dosing and reproducible dissolution in aqueous in vitro systems compared to the free acid .

Evidence DimensionAqueous solubility and handling stability
Target Compound DataSecorapamycin sodium salt (Enhanced aqueous solubility)
Comparator Or BaselineSecorapamycin free acid (Lower aqueous solubility)
Quantified DifferenceSuperior dissolution and stability in aqueous buffers
ConditionsStandard laboratory aqueous formulation conditions

Ensures reliable dosing and reproducible dissolution in complex biological matrices, reducing assay variability.

P-Glycoprotein Efflux and Metabolic Tracking

Like rapamycin, secorapamycin is actively secreted from cells by P-glycoprotein (P-gp). However, it is distinctly metabolized to a common dihydro species (M2) in Caco-2 cell homogenates, providing a specific metabolic signature . This makes it an effective tracer for evaluating the intestinal extraction and efflux of macrolides .

Evidence DimensionP-glycoprotein substrate activity and M2 metabolite formation
Target Compound DataSecorapamycin sodium (Readily forms M2 in homogenates)
Comparator Or BaselineRapamycin (Parent substrate baseline)
Quantified DifferenceDistinct M2 metabolic tracking signature via P-gp efflux
ConditionsCaco-2 cell monolayers and homogenates

Provides a specific metabolic tracer for ADME studies evaluating the intestinal permeability and efflux of rapamycin derivatives.

Pharmaceutical QC and Stability Testing

Essential as a certified impurity reference standard for validating HPLC/LC-MS methods used in the release and stability testing of rapamycin (sirolimus) formulations, ensuring accurate quantification of ring-opened degradants .

Decoupled Proteasome Research

Applied in ubiquitin-proteasome system (UPS) studies where researchers require a rapamycin analog that inhibits the proteasome without triggering confounding mTORC1-mediated immunosuppression .

Pharmacokinetic and ADME Profiling

Used in intestinal permeability (Caco-2) models to track P-glycoprotein-mediated efflux and the metabolic fate of macrolide degradation products .

Structural Control in Kinase Assays

Utilized as a definitive negative control in mTOR kinase screening and cellular proliferation assays to validate the target specificity of novel mTORC1/mTORC2 inhibitors .

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

935.53708582 Da

Monoisotopic Mass

935.53708582 Da

Heavy Atom Count

66

Appearance

Assay:≥85%A crystalline solid

UNII

5C22RFD4Y6

Dates

Last modified: 08-15-2023
[1]. Osmulski PA, et al. Rapamycin allosterically inhibits the proteasome. Mol Pharmacol. 2013 Jul;84(1):104-13.
[2]. Mauro-Lizcano M, et al. New method to assess mitophagy flux by flow cytometry. Autophagy. 2015;11(5):833-43.

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